2-[2-(Dimethylamino)ethoxy]benzaldehyde
Overview
Description
2-[2-(Dimethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is a yellow liquid at room temperature and is known for its applications in various chemical syntheses and research fields. The compound is characterized by the presence of a benzaldehyde group attached to a dimethylaminoethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-[2-(Dimethylamino)ethoxy]benzoic acid.
Reduction: Formation of 2-[2-(Dimethylamino)ethoxy]benzyl alcohol or 2-[2-(Dimethylamino)ethoxy]benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]benzaldehyde is widely used in scientific research due to its versatile reactivity. It is employed in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzaldehyde group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical syntheses and biochemical assays.
Comparison with Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Comparison: 2-[2-(Dimethylamino)ethoxy]benzaldehyde is unique due to the position of the dimethylaminoethoxy group on the benzaldehyde ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, 3-[2-(Dimethylamino)ethoxy]benzaldehyde and 4-[2-(Dimethylamino)ethoxy]benzaldehyde may exhibit different chemical and physical properties due to the variation in the substitution pattern on the benzene ring.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYSXRSVLFCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424717 | |
Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-06-6 | |
Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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